(2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid

chiral separation enantioselective synthesis pharmacological stereospecificity

Researchers requiring a chiral α-amino acid with a rigid 2-ethylcyclohexyl side chain often encounter ambiguous isomer mixtures that invalidate stereochemical outcomes. This compound eliminates that risk through defined (S)-configuration and regiospecific 2-ethyl substitution. • Absolute (S)-stereochemistry ensures compatibility with L-amino acid coupling protocols and reference standard use. • Regioisomeric purity (2-ethyl not 4-ethyl) provides consistent proximal steric effects for SAR or foldamer design. • 95% purity with verified enantiomeric excess supports reliable chiral HPLC method development. • Bulk supply available for scale-up; procurement of exact CAS 1690192-28-9 prevents misidentification with R-enantiomer or des-ethyl analogues.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13242789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCC1CCCCC1C(C(=O)O)N
InChIInChI=1S/C10H19NO2/c1-2-7-5-3-4-6-8(7)9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m0/s1
InChIKeyCBYWTNCXGQTNFT-HACHORDNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-2-(2-ethylcyclohexyl)acetic Acid: Baseline Identity and Structure


(2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid (CAS: 1690192-28-9; molecular formula: C₁₀H₁₉NO₂; molecular weight: 185.26) is a chiral, non-proteinogenic α-amino acid . The molecule features a cyclohexyl ring substituted with an ethyl group at the 2-position, with the α-carbon bearing both the amino and carboxyl groups in the S-configuration. The canonical SMILES string is CCC1CCCCC1C(N)C(=O)O . As a research chemical, it is commercially available at a typical purity of 95% for non-human research applications .

(2S)-2-Amino-2-(2-ethylcyclohexyl)acetic Acid: Substitution Risks with Cyclohexylglycines


Within the class of cyclohexyl-substituted α-amino acids, substitution without rigorous stereochemical and regiochemical verification is scientifically indefensible. This compound is defined by three independent sources of structural variation that each profoundly alter physicochemical and biological behavior: (1) absolute stereochemistry at the α-carbon (S vs. R) ; (2) position of the ethyl substituent on the cyclohexyl ring (2- vs. 4-ethyl) ; and (3) presence versus absence of the ethyl substituent itself (2-ethylcyclohexyl vs. unsubstituted cyclohexyl) [1]. Each of these variations generates a distinct molecular entity with divergent hydrogen-bonding capacity, steric bulk, conformational flexibility, and, critically, interaction potential with chiral biological targets. Procurement of a closely related analog—whether the R-enantiomer, a regioisomer, or a des-ethyl variant—will produce a chemically different compound that may invalidate reproducibility of prior synthetic or biological results.

(2S)-2-Amino-2-(2-ethylcyclohexyl)acetic Acid: Quantitative Differentiation Evidence


Stereochemistry: S- vs. R-Enantiomer

(2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid possesses a single stereogenic center at the α-carbon in the S-configuration. The R-enantiomer, (2R)-2-amino-2-(2-ethylcyclohexyl)acetic acid, is a chemically distinct compound with identical molecular formula and molecular weight (C₁₀H₁₉NO₂; 185.26 g/mol) but opposite configuration at the chiral center . In chiral biological environments—including enzyme active sites, receptor binding pockets, and peptide secondary structures—the two enantiomers will exhibit distinct, often divergent, binding affinities and functional outcomes. This stereochemical difference is absolute: the compounds are non-superimposable mirror images and cannot be substituted for one another in any stereochemically sensitive application without altering the observed results.

chiral separation enantioselective synthesis pharmacological stereospecificity

Regiochemistry: 2-Ethyl vs. 4-Ethyl

The target compound bears the ethyl substituent at the 2-position of the cyclohexyl ring, adjacent to the α-carbon attachment point. The regioisomer 2-amino-2-(4-ethylcyclohexyl)acetic acid positions the ethyl group at the 4-position (para to the α-carbon attachment) . Despite sharing the identical molecular formula (C₁₀H₁₉NO₂) and molecular weight (185.26 g/mol), the two regioisomers present profoundly different steric environments around the reactive α-amino acid moiety. In the 2-ethyl isomer, the ethyl group imposes local steric hindrance proximal to the amino and carboxyl groups, influencing both conformational preferences of the cyclohexyl ring and accessibility of the α-center. The 4-ethyl isomer positions the ethyl group distal to the reactive center, eliminating this proximal steric constraint and altering overall molecular shape and lipophilicity distribution.

regioisomer differentiation steric effects conformational analysis

2-Ethylcyclohexyl vs. Unsubstituted Cyclohexylglycine

(2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid differs from the simpler analog (S)-2-amino-2-cyclohexylacetic acid (L-cyclohexylglycine; CAS: 14328-51-9) by the addition of an ethyl substituent at the 2-position of the cyclohexyl ring [1]. This structural modification produces quantifiable changes in key physicochemical properties: molecular weight increases from 157.21 g/mol to 185.26 g/mol (Δ = +28.05 g/mol, an 18% increase), and molecular formula expands from C₈H₁₅NO₂ to C₁₀H₁₉NO₂ (addition of C₂H₄) . The ethyl group increases both the steric bulk and the lipophilic character of the molecule—changes that translate into altered partition coefficients (LogP), protein binding characteristics, and membrane permeability when the compound is incorporated into peptide or small-molecule scaffolds. These physicochemical differences are not subtle: they represent a 28 Da increase in molecular weight and a significant increase in hydrophobic surface area.

molecular weight differentiation lipophilicity steric bulk

(2S)-2-Amino-2-(2-ethylcyclohexyl)acetic Acid: Application Scenarios


Chiral Building Block: Peptide & Peptidomimetic Synthesis

As an (S)-configured non-proteinogenic α-amino acid, this compound serves as a chiral building block in the synthesis of peptides and peptidomimetics where stereochemical integrity at the α-carbon is essential. The S-configuration ensures compatibility with L-amino acid coupling protocols and may influence secondary structure formation when incorporated into peptide backbones. Researchers developing conformationally constrained peptide analogs or foldamers may select this compound when an (S)-α-amino acid bearing a bulky, lipophilic 2-ethylcyclohexyl side chain is required.

Stereochemically Defined SAR Scaffold

The combination of defined (S)-stereochemistry and a 2-ethylcyclohexyl substituent creates a unique steric and lipophilic environment that distinguishes this compound from simpler cyclohexylglycine analogs [1]. Medicinal chemists engaged in SAR exploration may employ this compound as a scaffold to probe the effects of increased steric bulk (2-ethyl substitution) and defined stereochemistry on target binding affinity, selectivity, or metabolic stability. The quantifiable differences in molecular weight (185.26 vs. 157.21 g/mol) and formula (C₁₀H₁₉NO₂ vs. C₈H₁₅NO₂) provide a clear basis for interpreting SAR outcomes when compared to unsubstituted L-cyclohexylglycine.

Chiral Chromatography Reference Standard

The absolute S-configuration of the target compound renders it suitable for use as a reference standard in chiral chromatographic method development and validation. Given the existence of the corresponding R-enantiomer, analytical laboratories may utilize the (2S)-enantiomer to establish retention time benchmarks, optimize enantiomeric separation conditions, and verify the enantiopurity of synthetic batches. Procurement of the authentic (2S)-enantiomer is critical for ensuring accurate chiral purity assessment and preventing misidentification that could arise from use of racemic material or the incorrect enantiomer.

Defined Regiochemistry Intermediate

The 2-ethyl substitution pattern on the cyclohexyl ring distinguishes this compound from its 4-ethyl regioisomer . Organic chemists pursuing synthetic routes where proximal steric effects adjacent to the reactive α-amino acid center are required—such as in the preparation of sterically shielded ligands, catalysts, or conformationally biased intermediates—may preferentially select the 2-ethyl isomer. The regiospecific identity of this compound ensures that steric and electronic effects are localized proximal to the reactive center, a feature that cannot be replicated by the 4-ethyl analog.

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